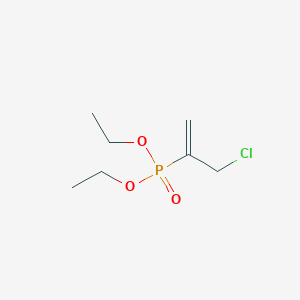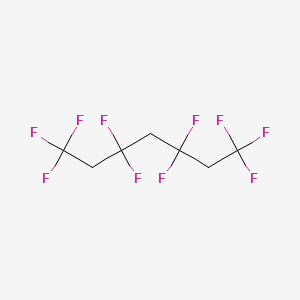
2-(4-Ethenylphenyl)thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Ethenylphenyl)thiophene is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The compound this compound is characterized by the presence of a thiophene ring substituted at the 2-position with a 4-ethenylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethenylphenyl)thiophene can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method typically uses a palladium catalyst to couple a thiophene boronic acid with a 4-ethenylphenyl halide under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like toluene or dimethylformamide.
Another method involves the Heck reaction, where a thiophene derivative is coupled with a 4-ethenylphenyl halide in the presence of a palladium catalyst and a base. This reaction is also performed in an organic solvent and requires heating to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for efficient industrial production.
化学反应分析
Types of Reactions
2-(4-Ethenylphenyl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ethenyl group can be achieved using hydrogenation catalysts like palladium on carbon, resulting in the formation of the corresponding ethyl derivative.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 2- and 5-positions. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Ethyl-substituted thiophene derivatives.
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.
科学研究应用
2-(4-Ethenylphenyl)thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including polymers and organic semiconductors.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
作用机制
The mechanism of action of 2-(4-Ethenylphenyl)thiophene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. For example, thiophene derivatives have been shown to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. The presence of functional groups such as ethenyl and phenyl can enhance the compound’s binding affinity and specificity for these targets.
相似化合物的比较
2-(4-Ethenylphenyl)thiophene can be compared with other thiophene derivatives, such as:
2-Phenylthiophene: Lacks the ethenyl group, which may result in different chemical reactivity and biological activity.
2-(4-Methylphenyl)thiophene:
2-(4-Bromophenyl)thiophene: The presence of a bromine atom can influence the compound’s reactivity in substitution reactions and its use in cross-coupling reactions.
The uniqueness of this compound lies in the presence of the ethenyl group, which can participate in additional chemical reactions and potentially enhance the compound’s properties for specific applications.
属性
CAS 编号 |
168269-58-7 |
|---|---|
分子式 |
C12H10S |
分子量 |
186.27 g/mol |
IUPAC 名称 |
2-(4-ethenylphenyl)thiophene |
InChI |
InChI=1S/C12H10S/c1-2-10-5-7-11(8-6-10)12-4-3-9-13-12/h2-9H,1H2 |
InChI 键 |
XSZZXUYFZGYBOF-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=CC=C(C=C1)C2=CC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(5-Chloro-2-hydroxyphenyl)methyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14270460.png)
![3-{[(2,6-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}-2,3-dimethylbut-1-en-1-olate](/img/structure/B14270463.png)

![2-[4-(1-Cyanoethyl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B14270493.png)
![3-[(2-Hydroxyethyl)sulfanyl]-2,3-dihydro-1H-1-benzothiophen-1-one](/img/structure/B14270498.png)
![Methyl [(2,2,5-trimethyl-1,3-dioxan-5-yl)methoxy]acetate](/img/structure/B14270505.png)

![Trimethoxy{3-[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]propyl}silane](/img/structure/B14270516.png)
chloro-lambda~5~-phosphane](/img/structure/B14270524.png)
![4-{2-[4'-(Acetyloxy)[1,1'-biphenyl]-4-yl]-2-oxoethyl}phenyl acetate](/img/structure/B14270530.png)

![5-[(Furan-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14270545.png)
![tert-Butyl(dimethyl)[(pent-1-en-3-yl)oxy]silane](/img/structure/B14270546.png)
![12-[4-(1-Hydroxyethyl)phenoxy]dodecyl 4-benzoylbenzoate](/img/structure/B14270548.png)
